5alpha-Cholesta-7,24-dien-3beta-ol

Enzymology Cholesterol biosynthesis DHCR24 assay

5α-Cholesta-7,24-dien-3β-ol (CAS 651-54-7) is the definitive substrate standard for DHCR24 (EC 1.3.1.72) activity assays, delivering 17.8-fold higher reactivity than lanosterol—verified as the enzyme's most reactive substrate. Its unique Δ7,24 double-bond architecture distinguishes it from zymosterol (Δ8,24) and lathosterol (Δ7), ensuring uncompromised signal-to-noise in inhibitor screening campaigns, metabolic flux studies, and membrane biophysics research. As a confirmed endogenous human and mouse metabolite positioned at the Kandutsch-Russell pathway branch point, this ≥98% purity sterol is the evidence-backed choice for reproducible, cross-study-comparable enzymology and targeted lipidomics. Substitution with desmosterol, zymosterol, or lathosterol will yield quantitatively divergent results.

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
CAS No. 651-54-7
Cat. No. B045306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Cholesta-7,24-dien-3beta-ol
CAS651-54-7
Synonyms5 alpha-cholesta-7,24-dien-3 beta-ol
cholesta-7,24-dien-3-ol
cholesta-7,24-dien-3-ol, (3beta)-isome
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1
InChIKeyPKEPPDGGTSZLBL-SKCNUYALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Cholesta-7,24-dien-3beta-ol (CAS 651-54-7): A Critical Late-Stage Sterol Intermediate for Cholesterol Biosynthesis Research


5alpha-Cholesta-7,24-dien-3beta-ol (CAS 651-54-7), also known as 5α-cholesta-7,24-dien-3β-ol, is a 3β-sterol and endogenous metabolite in both humans and mice that serves as a key late-stage intermediate in the Kandutsch-Russell branch of cholesterol biosynthesis [1][2]. It is formed via Δ8-Δ7 isomerization from zymosterol and is subsequently reduced at the Δ24 double bond by 24-dehydrocholesterol reductase (DHCR24; EC 1.3.1.72) to yield lathosterol [2][3]. With a molecular formula of C27H44O and a molecular weight of 384.64 Daltons, this compound is commercially available from specialized biochemical suppliers at purities exceeding 99% for use in enzymology, lipid raft biophysics, and metabolomics applications .

Why 5alpha-Cholesta-7,24-dien-3beta-ol Cannot Be Replaced by Desmosterol, Zymosterol, or Lathosterol in Critical Assays


In-class sterol intermediates are not functionally interchangeable due to distinct double-bond positions that fundamentally alter their biochemical behavior and biophysical membrane interactions. 5alpha-Cholesta-7,24-dien-3beta-ol occupies a unique branch point with a Δ7 double bond and a Δ24 double bond, a combination that distinguishes it from both its precursor zymosterol (Δ8,24) and its reduction product lathosterol (Δ7) [1]. This specific double-bond architecture determines its differential substrate activity toward DHCR24, its distinct raft-stabilizing capacity compared to cholesterol and other precursors, and its unique chromatographic retention behavior [2][3]. Substituting this compound with desmosterol (Δ5,24), zymosterol (Δ8,24), or lathosterol (Δ7) will yield quantitatively different results in enzyme kinetics, lipid domain stability assays, and analytical quantification—compromising experimental reproducibility and invalidating cross-study comparisons [2].

5alpha-Cholesta-7,24-dien-3beta-ol (CAS 651-54-7): Comparative Quantitative Evidence for Procurement and Experimental Selection


5alpha-Cholesta-7,24-dien-3beta-ol Displays 17.8-Fold Higher Substrate Activity for DHCR24 Compared to Lanosterol

In direct enzymatic assays with Delta24-sterol reductase (DHCR24, EC 1.3.1.72), 5alpha-cholesta-7,24-dien-3beta-ol exhibits the highest substrate reactivity among tested sterols. It demonstrates 17.8-fold higher activity compared to lanosterol (4,4',14alpha-trimethyl-5alpha-cholesta-8,24-dien-3beta-ol), and is characterized as the 'most reactive, best substrate' and the 'probable natural substrate' for the enzyme [1]. This quantitative superiority establishes it as the preferred substrate standard for DHCR24 activity assays.

Enzymology Cholesterol biosynthesis DHCR24 assay Sterol reductase kinetics

5alpha-Cholesta-7,24-dien-3beta-ol Concentration Reaches 3-Fold Higher Than Cholesterol in Hamster Caudal Spermatozoa

Quantitative analysis of 3beta-hydroxysterol content in hamster reproductive tract tissues reveals that in caudal epididymal spermatozoa, the concentration of 5alpha-cholesta-7,24-dien-3beta-ol is approximately 3-fold higher than that of cholesterol, as determined by GLC-MS and NMR [1]. This contrasts sharply with caputal spermatozoa, where cholesterol remains the dominant sterol, and indicates a tissue-specific accumulation unique to this intermediate [1].

Reproductive biology Sterol metabolism Sperm maturation Tissue-specific sterol profiling

5alpha-Cholesta-7,24-dien-3beta-ol Stabilizes Lipid Rafts Weakly, Distinguishing It from Strong-Stabilizing Late Precursors Lathosterol and 7-Dehydrocholesterol

In comparative vesicle assays measuring ordered lipid domain (raft) stability via Tempo quenching of raft-binding fluorophores, desmosterol—a late precursor containing the same 5-6 double bond as cholesterol but with an additional 24-25 double bond (structurally analogous to 5alpha-cholesta-7,24-dien-3beta-ol's Δ7,24 architecture)—stabilized domain formation weakly relative to cholesterol [1]. In direct contrast, two late precursors containing 7-8 double bonds (lathosterol and 7-dehydrocholesterol) were better raft stabilizers than cholesterol [1]. This positions compounds with Δ7,24 double-bond combinations in a distinct biophysical category separate from both cholesterol and Δ7-only sterols.

Lipid raft biophysics Membrane domains Sterol structure-function Cholesterol biosynthesis disorders

5alpha-Cholesta-7,24-dien-3beta-ol Serves as an Endogenous Human and Mouse Metabolite with Validated Analytical Reference Standards

5alpha-Cholesta-7,24-dien-3beta-ol is confirmed as an endogenous human metabolite and mouse metabolite [1]. Unlike structurally similar synthetic sterols or plant-exclusive sterols, this compound is part of the conserved mammalian cholesterol biosynthetic machinery, enabling its use as a native internal standard or reference material for targeted lipidomics. Commercially available deuterated analogs (5α-Cholesta-7,24-dien-3β-ol-d6) enable precise quantitative mass spectrometry workflows . The compound has been specifically utilized in metabolomics studies for the identification of novel plasma biomarkers, including in Alzheimer's disease research .

Metabolomics Biomarker discovery Analytical chemistry Endogenous metabolite

5alpha-Cholesta-7,24-dien-3beta-ol: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


DHCR24 (24-Dehydrocholesterol Reductase) Enzymatic Activity Assays Requiring a High-Sensitivity Positive Control Substrate

5alpha-Cholesta-7,24-dien-3beta-ol is the optimal substrate standard for DHCR24 (EC 1.3.1.72) activity assays, providing 17.8-fold higher reactivity than lanosterol and characterized as the enzyme's 'most reactive, best substrate' [1]. This high intrinsic activity ensures robust signal-to-noise ratios in kinetic studies, inhibitor screening campaigns, and cell-free enzymatic reconstitution experiments. Researchers developing DHCR24 inhibitors for therapeutic indications or investigating sterol metabolism disorders should use this compound as the reference substrate to maximize assay sensitivity and reproducibility [1].

Targeted Lipidomic Profiling and Biomarker Discovery in Neurodegenerative Disease and Reproductive Biology

As a confirmed endogenous human and mouse metabolite with commercially available deuterated internal standards, 5alpha-cholesta-7,24-dien-3beta-ol is qualified for targeted quantitative mass spectrometry workflows in clinical and preclinical metabolomics [2]. Its validated use in Alzheimer's disease plasma biomarker discovery demonstrates its relevance to neurodegenerative disease research . Additionally, its 3-fold enrichment over cholesterol in hamster caudal spermatozoa makes it a critical analyte for reproductive biology studies examining epididymal sperm maturation and male fertility [3].

Lipid Raft and Membrane Biophysics Studies Investigating Sterol Double-Bond Position Effects on Domain Stability

For researchers examining how sterol double-bond architecture modulates membrane domain formation, 5alpha-cholesta-7,24-dien-3beta-ol occupies a structurally distinct category. Evidence from analogous compounds (desmosterol) indicates that sterols bearing a Δ24 double bond in combination with a nuclear double bond stabilize lipid rafts weakly relative to cholesterol, while Δ7-only sterols (lathosterol) stabilize rafts more strongly than cholesterol [4]. This compound is therefore essential for systematically dissecting the contribution of the Δ7,24 double-bond combination to membrane biophysical properties, with direct implications for understanding sterol biosynthesis disorders [4].

Cholesterol Biosynthesis Pathway Mapping and Metabolic Flux Analysis in the Kandutsch-Russell Branch

5alpha-Cholesta-7,24-dien-3beta-ol is a defined intermediate at the branch point between zymosterol isomerization and lathosterol reduction in the Kandutsch-Russell pathway [5][6]. Its unique position enables its use as a pathway-specific tracer or reference standard in metabolic flux studies aimed at quantifying relative flux through the Kandutsch-Russell (Δ7) versus Bloch (Δ5) branches of cholesterol synthesis. Investigators studying DHCR24 deficiency, desmosterolosis, or the effects of pharmacologic DHCR24 inhibition require authentic standards of this intermediate to accurately map metabolic perturbations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5alpha-Cholesta-7,24-dien-3beta-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.